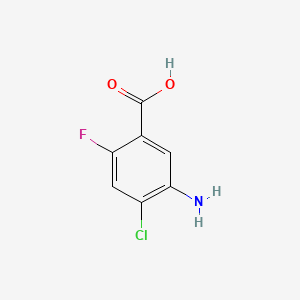

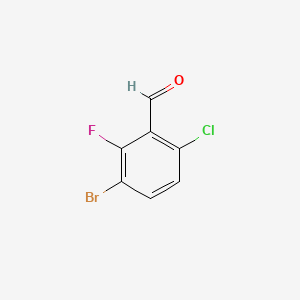

5-Amino-4-chloro-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

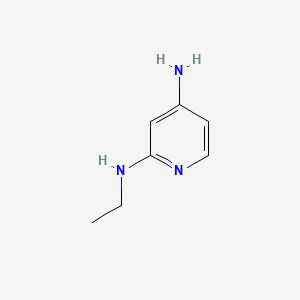

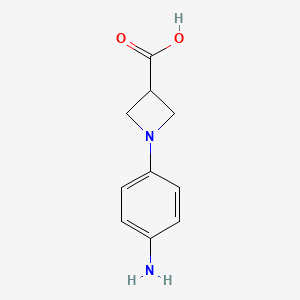

5-Amino-4-chloro-2-fluorobenzoic acid is a halogen benzoic acid . It is a non-liquid crystalline carboxylic acid derivative .

Synthesis Analysis

The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid involves a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid, CH3OH, and H2SO4 heated to reflux for 6 hours and then cooled to 25°C .Molecular Structure Analysis

The molecular structure of 5-Amino-4-chloro-2-fluorobenzoic acid can be found in various databases .Chemical Reactions Analysis

5-Amino-2-chloro-4-fluorobenzoic acid is used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, mefenamic acid, and meclofenamic acid .Physical And Chemical Properties Analysis

5-Amino-4-chloro-2-fluorobenzoic acid has a molecular weight of 189.57 . It is a white solid and is stored at a temperature of 0-5°C .Applications De Recherche Scientifique

-

Synthesis of Furosemide

- Field : Pharmaceutical Chemistry

- Application : 5-Amino-4-chloro-2-fluorobenzoic acid is used as a starting reagent for the synthesis of Furosemide , a potent diuretic used in the treatment of edema and hypertension.

- Method : The specific method of synthesis is not provided in the source .

- Results : The outcome is the production of Furosemide .

-

Synthesis of 4′-chloro-2′-fluoroacetophenone

- Field : Organic Chemistry

- Application : 5-Amino-4-chloro-2-fluorobenzoic acid is used in the synthesis of 4′-chloro-2′-fluoroacetophenone , a compound that can be used in various organic reactions.

- Method : The specific method of synthesis is not provided in the source .

- Results : The outcome is the production of 4′-chloro-2′-fluoroacetophenone .

-

Synthesis of Novel Herbicidal Isoxazolecarboxamides

- Field : Agrochemical Research

- Application : 5-Amino-4-chloro-2-fluorobenzoic acid is used in the synthesis of novel herbicidal isoxazolecarboxamides , which could potentially be used for weed control in agriculture.

- Method : The specific method of synthesis is not provided in the source .

- Results : The outcome is the production of novel herbicidal isoxazolecarboxamides .

-

Preparation of Potential Liquid Crystals

- Field : Material Science

- Application : 5-Amino-4-chloro-2-fluorobenzoic acid is used in the preparation of potential liquid crystals , which have applications in display technology.

- Method : The specific method of preparation is not provided in the source .

- Results : The outcome is the production of potential liquid crystals .

-

Double Decarboxylative Coupling Reactions

- Field : Organic Chemistry

- Application : 5-Amino-4-chloro-2-fluorobenzoic acid can be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Method : The specific method of application is not provided in the source .

- Results : The outcome is the formation of carbon–carbon bonds .

-

Synthesis of Other Organic Compounds

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSRABQCSOHYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-chloro-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)